Ionophore de Phtalate I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

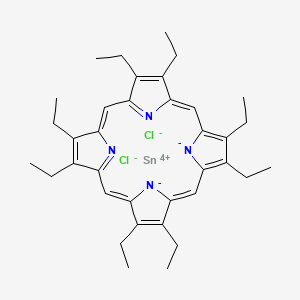

Phthalate Ionophore I is a useful research compound. Its molecular formula is C36H54Cl2N4Sn and its molecular weight is 732.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phthalate Ionophore I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalate Ionophore I including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Surveillance environnementale

Ionophore de Phtalate I: est utilisé dans le développement d’électrodes sélectives d’ions (ISEs) pour la surveillance environnementale. Ces électrodes sont capables de détecter des traces d’ions dans des échantillons d’eau environnementaux, ce qui est crucial pour évaluer la qualité de l’eau et détecter les polluants . Le rôle de l’ionophore est de piéger les ions d’intérêt, permettant des mesures précises et reproductibles.

Diagnostic clinique

En diagnostic clinique, les capteurs à base d’This compound sont utilisés pour mesurer les concentrations d’ions dans les fluides biologiques. Ceci est particulièrement important pour surveiller l’équilibre électrolytique et diagnostiquer les troubles associés. La sélectivité et la sensibilité de l’ionophore en font un outil précieux dans les laboratoires médicaux .

Contrôle de la qualité alimentaire

Le composé est également appliqué dans l’industrie alimentaire à des fins de contrôle de la qualité. Il aide à déterminer la concentration d’ions dans les échantillons alimentaires, garantissant que les produits respectent les normes de sécurité et les exigences réglementaires .

Capteurs de pH potentiométriques

This compound: a été utilisé pour étendre la plage de fonctionnement des capteurs de pH potentiométriques. Ces capteurs, avec des membranes sensorielles en poly (méthacrylate de décyle), bénéficient de la capacité de l’ionophore à minimiser les interférences du phtalate d’hydrogène, un composant courant des tampons de pH commerciaux .

Surveillance des procédés

En surveillance des procédés, l’ionophore est intégré dans des capteurs qui contrôlent et optimisent les processus industriels. Sa capacité à fournir des lectures rapides et précises de la concentration ionique est essentielle pour maintenir la qualité du produit et l’efficacité du processus .

Analyse des alliages

Le composé trouve une application dans l’analyse des alliages. En déterminant la teneur en ions, il aide à vérifier les compositions d’alliage et à détecter les impuretés qui pourraient affecter les propriétés du matériau .

Traitement des eaux usées

This compound: est un élément essentiel dans les installations de traitement des eaux usées. Il aide à la détection et à la quantification des ions, ce qui est essentiel pour évaluer l’efficacité des processus de traitement et garantir que l’eau traitée est sûre pour être rejetée ou réutilisée .

Recherche et développement

Enfin, l’ionophore est utilisé en R&D pour explorer de nouvelles applications et améliorer les technologies existantes. Sa polyvalence et ses caractéristiques de performance en font un sujet de recherche en cours, avec des applications potentielles encore à découvrir .

Mécanisme D'action

Pharmacokinetics

The pharmacokinetics of Phthalate Ionophore I, including its absorption, distribution, metabolism, and elimination (ADME) properties, are still being studied . Factors such as protein binding, ionization, passive partitioning, and metabolism in different tissues determine its distribution and pharmacokinetics .

Analyse Biochimique

Biochemical Properties

Phthalate Ionophore I plays a crucial role in biochemical reactions by facilitating the transport of ions across cell membranes. This ionophore interacts with several biomolecules, including enzymes and proteins, to modulate their activity. For instance, it has been shown to interact with superoxide dismutase, catalase, and glutathione peroxidase, altering their expression and activity levels . These interactions often result in the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular responses.

Cellular Effects

Phthalate Ionophore I exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Phthalate Ionophore I has been observed to disrupt ion homeostasis, leading to cell stress and apoptosis . Additionally, it affects the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, Phthalate Ionophore I functions by binding to specific ions and facilitating their transport across cell membranes. This ionophore forms complexes with ions such as potassium and sodium, enabling their movement through the hydrophobic environment of the lipid bilayer . This process can lead to enzyme inhibition or activation, depending on the ions involved and the cellular context. Furthermore, Phthalate Ionophore I can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of Phthalate Ionophore I can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to Phthalate Ionophore I in in vitro and in vivo studies has revealed potential impacts on cellular function, including sustained oxidative stress and altered metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of Phthalate Ionophore I are dose-dependent. At low doses, it can modulate ion transport and cellular metabolism without causing significant toxicity . At higher doses, Phthalate Ionophore I can induce toxic effects, including oxidative damage, disruption of cellular homeostasis, and adverse impacts on organ function. These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Phthalate Ionophore I is involved in several metabolic pathways, particularly those related to ion transport and oxidative stress. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the redox state of the cell, impacting various physiological processes.

Transport and Distribution

Within cells and tissues, Phthalate Ionophore I is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The distribution of Phthalate Ionophore I can affect its localization and activity, influencing its overall impact on cellular function.

Subcellular Localization

Phthalate Ionophore I is localized in various subcellular compartments, including the Golgi apparatus and the trans-Golgi network . This localization is mediated by specific targeting signals and post-translational modifications that direct the ionophore to these compartments. The subcellular localization of Phthalate Ionophore I can influence its activity and function, affecting processes such as ion transport and cellular signaling.

Propriétés

Numéro CAS |

25777-43-9 |

|---|---|

Formule moléculaire |

C36H54Cl2N4Sn |

Poids moléculaire |

732.5 g/mol |

Nom IUPAC |

22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene |

InChI |

InChI=1S/C36H54N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h29-30,35-37,40H,9-20H2,1-8H3;2*1H;/q-2;;;+4/p-2 |

Clé InChI |

AHQOUWGBWLLNBM-UHFFFAOYSA-L |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4] |

SMILES canonique |

CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)CC)CC)CC)CC)CC1N2)(Cl)Cl)CC)CC)CC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.